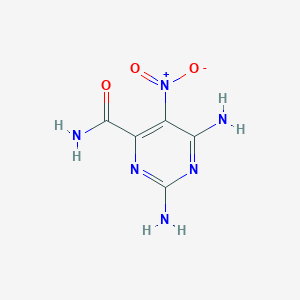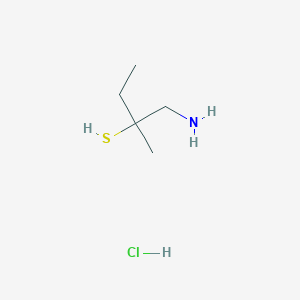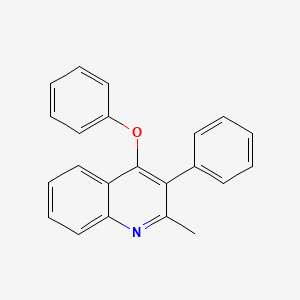
2,6-Diamino-5-nitropyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5-nitropyrimidine-4-carboxamide is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-5-nitropyrimidine-4-carboxamide typically involves the nitration of pyrimidine derivatives followed by amination.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, spinel chromite nanocatalysts have been used to promote the synthesis of diaminopyrimidine oxide derivatives, which can be further modified to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diamino-5-nitropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: 2,6-Diamino-5-nitroso-4-pyrimidinol.
Reduction: 2,6-Diamino-4,5-diaminopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-nitropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential inhibitory effects on immune-induced nitric oxide production.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-5-nitropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide by interfering with the activity of inducible nitric oxide synthase (iNOS). This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminopyrimidine: Known for its use in the synthesis of antiviral and antibacterial agents.
2,6-Diamino-4-chloropyrimidine: Utilized in the synthesis of various heterocyclic compounds and investigated for its biological activities.
5-Substituted 2-amino-4,6-dihydroxypyrimidines: Explored for their potential inhibitory effects on immune-induced nitric oxide production.
Uniqueness: 2,6-Diamino-5-nitropyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro group allows for various chemical modifications, while the amino and carboxamide groups contribute to its biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
19796-69-1 |
|---|---|
Molekularformel |
C5H6N6O3 |
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
2,6-diamino-5-nitropyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H6N6O3/c6-3-2(11(13)14)1(4(7)12)9-5(8)10-3/h(H2,7,12)(H4,6,8,9,10) |
InChI-Schlüssel |
WYCHSBYDGOVBNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N=C1N)N)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)

![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)

![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)


![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

